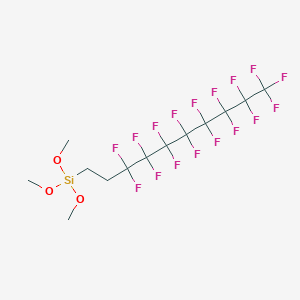
1-甲基-1,2,3,4-四氢喹啉-6-甲醛
描述
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound that belongs to the tetrahydroquinoline family. It is characterized by a quinoline core structure with a methyl group at the 1-position and an aldehyde functional group at the 6-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related quinoline carbaldehydes has been explored through various methods. A metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents has been described, which offers a mild reaction condition and good yield . Additionally, the synthesis of tetrahydroquinoline derivatives has been achieved through diastereoselective alkylation of phenylalanine-derived precursors, followed by anodic oxidation and reduction to yield enantiomerically pure compounds . A tandem reduction-reductive amination reaction has also been developed to synthesize substituted tetrahydroquinoline carboxylic esters, which involves a sequence of reduction, condensation, and reductive amination steps .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex, with potential for various substituents and stereochemistry. For instance, Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones have been characterized, revealing different metal-binding species and co-ligands in their crystal structures . These structural variations can significantly influence the properties and reactivity of the compounds.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo a range of chemical reactions. For example, 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde has been reacted with cyclic active methylene compounds to yield exocyclic enone systems, which were further reacted to produce 3-pyrazolinylquinoline derivatives . The reactivity of these compounds is often dictated by the presence of functional groups such as aldehydes, which can participate in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives are influenced by their molecular structures. The presence of a carbaldehyde group can affect the compound's polarity, solubility, and reactivity. The steric and electronic effects of the methyl group at the 1-position can also play a role in the compound's behavior in chemical reactions. While specific data on the physical properties of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not provided, related compounds have been synthesized and characterized, providing insights into their potential properties .
科学研究应用
抗癌和抗微生物应用四氢喹啉骨架是一个被广泛探索其抗癌和抗微生物特性的特权结构。例如,四氢异喹啉已被批准用于治疗软组织肉瘤,展示了这类化合物在抗癌药物发现中的重要性。它们的多样化治疗应用范围从癌症和中枢神经系统疾病到疟疾、结核病和艾滋病等传染病,突显了它们在药物开发中的广谱潜力(Singh & Shah, 2017)。
化学合成和有机化学在有机化学中,1-甲基-1,2,3,4-四氢喹啉-6-甲醛及其衍生物作为合成复杂分子的关键中间体。例如,它们被用于从芳基肼酮合成吲哚的菲舍合成中,展示了它们在促进各种化学转化中的多功能性。这种应用凸显了该化合物在合成有机化学中的实用性,提供了合成吲哚的途径,吲哚是许多药物中的核心结构(Fusco & Sannicolo, 1978)。
作用机制
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been shown to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Biochemical Pathways
Related compounds have been shown to affect dopamine catabolism .
Result of Action
Related compounds have been shown to prevent the neurotoxic effect of certain endogenous neurotoxins .
属性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZIZIGEKZVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383140 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
CAS RN |
493-50-5 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)




![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)
![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)